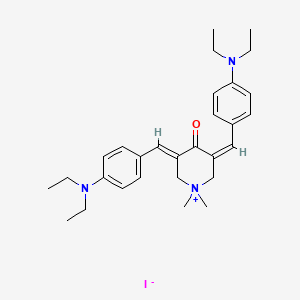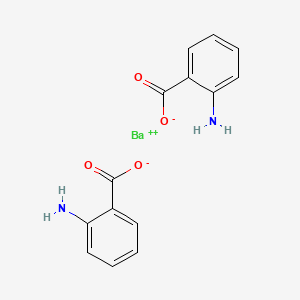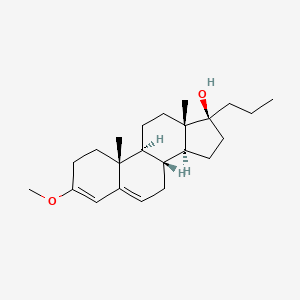
(17beta)-3-Methoxy-17-propylandrosta-3,5-dien-17-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(17beta)-3-Methoxy-17-propylandrosta-3,5-dien-17-ol is a synthetic steroid compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (17beta)-3-Methoxy-17-propylandrosta-3,5-dien-17-ol typically involves multiple steps, starting from basic steroid precursors. The process often includes:
Methoxylation: Introduction of a methoxy group at the 3-position.
Propylation: Addition of a propyl group at the 17-position.
Cyclization: Formation of the androstane ring structure.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, including the use of catalysts and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(17beta)-3-Methoxy-17-propylandrosta-3,5-dien-17-ol can undergo various chemical reactions, including:
Oxidation: Conversion to ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Replacement of functional groups with others.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenation agents like bromine (Br2) or chlorine (Cl2) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
(17beta)-3-Methoxy-17-propylandrosta-3,5-dien-17-ol has been explored for various scientific research applications:
Chemistry: Used as a precursor in the synthesis of other steroid derivatives.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for potential therapeutic uses, including hormone replacement therapy and treatment of certain cancers.
Industry: Utilized in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of (17beta)-3-Methoxy-17-propylandrosta-3,5-dien-17-ol involves its interaction with specific molecular targets, such as hormone receptors. It can modulate signaling pathways and influence gene expression, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
17beta-hydroxy-5alpha-androstan-3-one: A related steroid with similar structural features.
17beta-Nitro-5alpha-androstan-3alpha-ol: Another analog with distinct functional groups.
Uniqueness
(17beta)-3-Methoxy-17-propylandrosta-3,5-dien-17-ol is unique due to its specific methoxy and propyl substitutions, which confer distinct chemical and biological properties compared to other androstane derivatives.
Eigenschaften
CAS-Nummer |
94405-99-9 |
|---|---|
Molekularformel |
C23H36O2 |
Molekulargewicht |
344.5 g/mol |
IUPAC-Name |
(8R,9S,10R,13S,14S,17S)-3-methoxy-10,13-dimethyl-17-propyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C23H36O2/c1-5-11-23(24)14-10-20-18-7-6-16-15-17(25-4)8-12-21(16,2)19(18)9-13-22(20,23)3/h6,15,18-20,24H,5,7-14H2,1-4H3/t18-,19+,20+,21+,22+,23+/m1/s1 |
InChI-Schlüssel |
ZCJDRIHZLNGEBB-KOORYGTMSA-N |
Isomerische SMILES |
CCC[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC(=C4)OC)C)C)O |
Kanonische SMILES |
CCCC1(CCC2C1(CCC3C2CC=C4C3(CCC(=C4)OC)C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




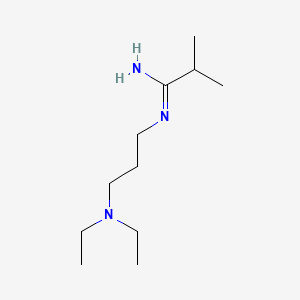
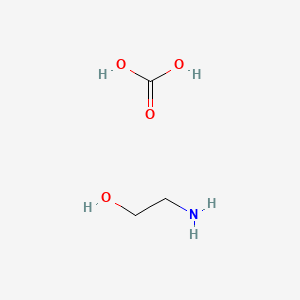

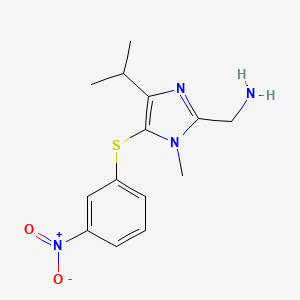
![N,N-dimethyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;sulfuric acid](/img/structure/B12669783.png)

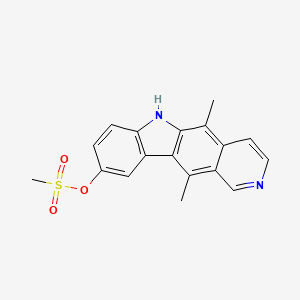

![1-[(2,4-Dimethoxyphenyl)azo]-2-naphthol](/img/structure/B12669801.png)
